molecular formula C13H13N3O2S2 B6523428 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide CAS No. 852453-50-0

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6523428
CAS No.: 852453-50-0
M. Wt: 307.4 g/mol
InChI Key: KEWJIFTUPUUHTM-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a methyl-substituted benzene ring linked via a sulfonamide group to an imidazo[2,1-b][1,3]thiazole scaffold.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-10-3-2-4-12(7-10)20(17,18)14-8-11-9-16-5-6-19-13(16)15-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJIFTUPUUHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, which can significantly reduce reaction times and improve product purity . Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs, each with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been shown to be effective against various bacterial strains and fungi. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival .

Anticancer Potential
Studies have suggested that N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation and survival pathways .

Case Study: Synthesis and Evaluation
A study conducted by Abdel-Wahab et al. (2017) synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their biological activities. The results demonstrated that certain derivatives exhibited potent antimicrobial and anticancer activities, supporting further exploration of this compound in drug development .

Agricultural Science

Pesticide Development
The thiazole ring system is known for its utility in developing agrochemicals. Compounds similar to this compound have been explored as potential pesticides due to their ability to disrupt metabolic processes in pests. Their efficacy against specific agricultural pests has been documented in several studies .

Herbicide Properties
Research has indicated that thiazole derivatives can act as herbicides by inhibiting plant growth through interference with photosynthetic pathways. This application is particularly relevant for controlling weed populations in crop production systems .

Materials Science

Polymer Chemistry
this compound has potential applications in polymer chemistry as a stabilizing agent or additive due to its unique structural properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties of the resulting materials.

Nanomaterials Development
The compound's unique chemical structure allows for its use in synthesizing nanomaterials with specific electronic or optical properties. Research is ongoing into its application in creating nanocomposites for use in electronics and photonics .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial ActivityEffective against bacteria and fungi; interferes with folic acid synthesis
Anticancer PotentialInduces apoptosis; inhibits cancer cell proliferation
Agricultural SciencePesticide DevelopmentDisrupts metabolic processes in pests
Herbicide PropertiesInhibits plant growth; controls weed populations
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Nanomaterials DevelopmentUsed in synthesizing nanocomposites for electronics and photonics

Mechanism of Action

The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to cell death . In cancer cells, the compound may inhibit specific signaling pathways, resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The imidazo[2,1-b][1,3]thiazole moiety is a common feature among analogs, but substituents dictate functional diversity:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 3-Methylbenzenesulfonamide Not explicitly reported
SRT1720 Imidazo[2,1-b][1,3]thiazole Quinoxaline-2-carboxamide, piperazine-methyl SIRT1 agonist
SRT2183 Imidazo[2,1-b][1,3]thiazole Naphthalene-2-carboxamide, (3R)-hydroxypyrrolidine-methyl SIRT1 agonist
Compound 18 (HIV-1 inhibitor) Imidazo[2,1-b][1,3]thiazole 2-(Imidazo[2,1-b]thiazol-6-yl)acetamide, piperidinylsulfonyl-phenyl HIV-1 MA protein inhibitor
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Imidazo[2,1-b][1,3]thiazole 4-Phenoxybenzenesulfonamide Not explicitly reported

Key Observations :

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group may enhance solubility compared to carboxamide-containing analogs like SRT1720 .
  • Aromatic Substituents: The 3-methylbenzene group contrasts with quinoxaline (SRT1720) or naphthalene (SRT2183), suggesting divergent target selectivity .

Enzyme Modulation (SIRT1 Agonists)

  • SRT1720 and SRT2183 are potent SIRT1 activators, with EC₅₀ values in the low micromolar range. Their activity is attributed to the piperazine/pyrrolidine moieties enhancing binding to SIRT1’s hydrophobic pocket .
  • Target Compound : The absence of basic amines (e.g., piperazine) in its structure suggests lower likelihood of SIRT1 agonism compared to SRT1720 .

Antiviral Activity (HIV-1 Inhibition)

  • Compound 18 inhibits HIV-1 replication (IC₅₀ ~10–15 μM) by targeting the MA protein’s PI(4,5)P₂ binding site . Its acetamide linker and sulfonyl group are critical for MA interaction.

Anticancer and Apoptosis Induction

  • Imidazo[2,1-b]thiazole derivatives with coumarin-indole hybrids (–5) show cytotoxicity via undefined mechanisms .
  • ER Stress Inducers : Analogs like (R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide induce apoptosis in glioblastoma via ER stress . The target compound’s methylbenzenesulfonamide may lack the hydrophobicity required for ER stress activation.

Solubility and Metabolic Stability

  • Sulfonamide Advantage : Sulfonamides generally exhibit better aqueous solubility than carboxamides (e.g., SRT1720) or acetamides (compound 18) due to their polar nature .
  • Metabolism : Piperazine-containing analogs (e.g., SRT1720) are prone to oxidative metabolism, whereas the target compound’s methyl group may slow hepatic clearance .

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is implicated in various cancers. A study demonstrated that certain derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
1aMesoII0.59FAK inhibition
1bSTO2.81FAK inhibition

Antibacterial Activity

The antibacterial properties of imidazo[2,1-b][1,3]thiazole derivatives have also been investigated. A study synthesized several derivatives and tested them against various bacterial strains. The results indicated significant antibacterial activity with minimal cytotoxicity, making these compounds promising candidates for further development as antibacterial agents .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)
2E. coli15
3S. aureus18
4P. aeruginosa20

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b][1,3]thiazole derivatives. A series of compounds were evaluated for their inhibitory activity against cytosolic and tumor-associated CA isoforms using a stopped-flow CO₂ hydrase assay. Notably, while some compounds showed activity against specific isoforms (e.g., hCA IX), others did not exhibit significant inhibition (Ki > 100 µM) .

Table 3: Carbonic Anhydrase Inhibition Data

CompoundIsoformKi (µM)
9aahCA I>100
9abhCA IX<10

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating the biological activity of novel imidazo[2,1-b][1,3]thiazole-sulfonamide conjugates. The results indicated promising anticancer properties in vitro, particularly in enhancing the efficacy of existing chemotherapeutics like gemcitabine through modulation of drug transport mechanisms .

Additionally, another investigation reported that certain thiazole-bearing compounds demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing biological activity .

Q & A

What synthetic methodologies are validated for constructing the imidazo[2,1-b][1,3]thiazole core in sulfonamide derivatives?

The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via cyclization reactions using precursors like 2-aminobenzothiazoles or thiazole derivatives. For example, copper-catalyzed coupling reactions (e.g., with sulfonyl azides and terminal alkynes) enable the introduction of sulfonamide groups while preserving the heterocyclic core . Alternative methods include Cs₂CO₃-mediated cyclization of bromoaryl intermediates with selenium for analogous heterocycles, though optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products .

How can researchers address solubility challenges during in vitro assays for this compound?

Solubility limitations in aqueous buffers are common due to the hydrophobic imidazo[2,1-b]thiazole and aryl sulfonamide groups. Methodological solutions include:

  • Solvent systems : Use of DMSO for stock solutions (e.g., up to 38 mg/mL solubility in DMSO, as observed for structurally similar SRT1720 derivatives) .
  • Surfactants : Addition of nonionic surfactants (e.g., Tween-80) in cell culture media to enhance dispersion.
  • Prodrug strategies : Chemical modification of the sulfonamide group to improve hydrophilicity without compromising target binding .

What in vitro models are suitable for evaluating the mitochondrial bioactivity of this compound?

The compound’s potential mitochondrial effects (e.g., biogenesis or oxidative stress mitigation) can be assessed using:

  • Renal proximal tubular cells (RPTCs) : Monitor mitochondrial DNA copy number, ATP levels, and expression of markers like NDUFB8 (NADH dehydrogenase) via qPCR and immunoblotting .
  • SIRT1/PGC-1α pathway analysis : Co-treatment with AMPK inhibitors (e.g., Compound C) to isolate SIRT1-dependent mechanisms, as demonstrated for SRT1720 .
  • Oxygen consumption rate (OCR) : Measured via Seahorse assays under stressors like tert-butyl hydroperoxide (TBHP) .

How do structural modifications to the sulfonamide group influence target selectivity?

Substitutions on the sulfonamide moiety (e.g., methyl vs. bulkier alkyl/aryl groups) alter steric hindrance and electronic properties, impacting binding to targets like SIRT1 or HIV-1 MA proteins. For example:

  • Methyl groups (as in 3-methylbenzene-sulfonamide) enhance membrane permeability but may reduce affinity for polar binding pockets.
  • Bulkier substituents (e.g., 4-fluorophenyl) improve selectivity for hydrophobic domains, as seen in HIV-1 MA inhibitors .
    Docking studies paired with alanine scanning mutagenesis of target proteins are recommended to validate interactions .

What analytical techniques are critical for characterizing purity and stability?

  • HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light).
  • NMR (¹H/¹³C) : Confirms regioselectivity of sulfonamide attachment and imidazo-thiazole ring integrity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, particularly for polymorph identification .

How can contradictory data on cytotoxicity be resolved across studies?

Discrepancies in cytotoxicity (e.g., between cancer cell lines) may arise from:

  • Cell-specific metabolic profiles : Test in isogenic cell pairs (e.g., wild-type vs. SIRT1-knockout) to isolate mechanism-dependent effects .
  • Assay interference : The compound’s autofluorescence may distort results in fluorometric assays (e.g., MTT). Use orthogonal assays like clonogenic survival or ATP-based luminescence .
  • Batch variability : Ensure consistent synthesis protocols (e.g., chiral purity) via chiral HPLC .

What strategies optimize bioavailability in preclinical models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-labeled sulfonamide) .
  • Prodrug activation : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide nitrogen to enhance absorption, followed by enzymatic cleavage in vivo .
  • Blood-brain barrier (BBB) penetration : Assess logP values and P-glycoprotein substrate status via in silico models (e.g., SwissADME) and in vitro BBB mimics .

How does this compound compare to SIRT1 activators like SRT1720?

While both compounds share an imidazo-thiazole core, key differences include:

  • Sulfonamide vs. quinoxaline carboxamide : The sulfonamide group in the target compound may reduce off-target effects on AMPK compared to SRT1720 .
  • Bioactivity : SRT1720’s mitochondrial biogenesis activity is SIRT1/PGC-1α-dependent, whereas the target compound’s mechanism may involve alternative pathways (e.g., ER stress) based on structural analogs .

What in vivo models are appropriate for studying therapeutic potential in neurodegenerative diseases?

  • Glioblastoma (GBM) models : Orthotopic xenografts to assess blood-brain barrier penetration and apoptosis induction via ER stress markers (e.g., CHOP, GRP78) .
  • Neuroinflammatory models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate modulation of neurosteroid pathways or microglial activation .

How can researchers mitigate off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Use panels like KinomeScan to identify unintended kinase interactions (e.g., imidazo-thiazole binding to ATP pockets) .
  • Structural analogs : Compare activity against isoforms (e.g., SIRT1 vs. SIRT2) to refine selectivity .

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